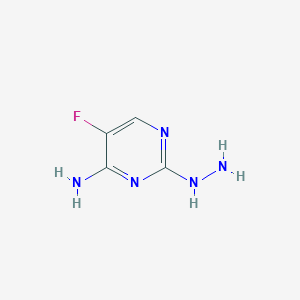

5-Fluoro-2-hydrazinylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

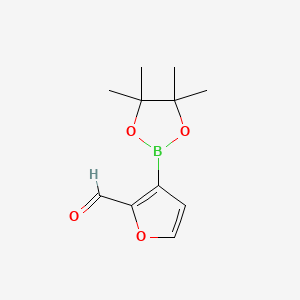

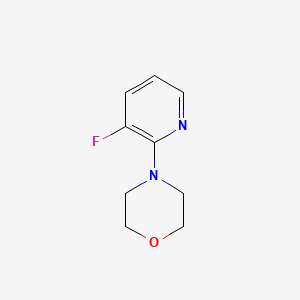

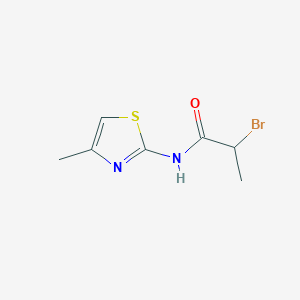

Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-hydrazinylpyrimidin-4-amine is C4H6FN5 and its molecular weight is 143.12 g/mol.Aplicaciones Científicas De Investigación

Kinase Inhibitors Synthesis

The molecule serves as a foundational structure in the creation of novel compounds aimed at inhibiting kinases, with potential applications in anticancer therapies. A study demonstrated the regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines, exploring their roles as kinase inhibitors. This research highlights the molecule's utility in generating biologically active cores similar to those found in established anticancer agents like 5-fluorouracil (5-FU) (Wada et al., 2012).

Deoxycytidine Kinase (dCK) Inhibitors

A practical synthesis approach was developed for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, marking it as a key intermediate in crafting potent inhibitors for deoxycytidine kinase. This enzyme plays a crucial role in nucleoside metabolism, and its inhibition could have therapeutic implications, especially in cancer treatments (Zhang et al., 2009).

Fluorous Synthesis Applications

The molecule has been implicated in fluorous synthesis methods, offering a streamlined approach to producing disubstituted pyrimidines. This technique utilizes a phase tag for purification, demonstrating an innovative method for synthesizing complex molecules efficiently (Zhang, 2003).

Synthesis of Radiopharmaceuticals

Research into the molecule's derivatives has extended into radiopharmaceuticals, aiming at PET imaging applications for detecting human neurofibrillary tangles, a key feature in Alzheimer's disease. The development of fluorine-18-labelled compounds, utilizing this molecule as a precursor, underscores its significance in advancing diagnostic tools for neurodegenerative diseases (Collier et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

5-fluoro-2-hydrazinylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN5/c5-2-1-8-4(10-7)9-3(2)6/h1H,7H2,(H3,6,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEFKTADURQXGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)NN)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-hydrazinylpyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)

![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)

![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)

![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)